molecular formula C27H36N6O3 B13926881 4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester

4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13926881
M. Wt: 492.6 g/mol
InChI Key: LOTCXRJSCUJXCQ-UHFFFAOYSA-N
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Description

4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolo[3,4-c]pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include boronic acids, palladium catalysts, and various bases .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave irradiation to shorten reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield a variety of substituted analogs .

Scientific Research Applications

4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within cells. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-c]pyridine derivatives and piperazine-containing molecules. Examples include:

Uniqueness

What sets 4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester apart is its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H36N6O3

Molecular Weight

492.6 g/mol

IUPAC Name

tert-butyl 4-[6-[2-(cyclohexylamino)pyridin-4-yl]-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C27H36N6O3/c1-27(2,3)36-26(35)33-13-11-32(12-14-33)24-21-17-29-25(34)20(21)16-22(31-24)18-9-10-28-23(15-18)30-19-7-5-4-6-8-19/h9-10,15-16,19H,4-8,11-14,17H2,1-3H3,(H,28,30)(H,29,34)

InChI Key

LOTCXRJSCUJXCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3CNC(=O)C3=CC(=N2)C4=CC(=NC=C4)NC5CCCCC5

Origin of Product

United States

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